SERT vs. DAT Selectivity: A 9.4-Fold Preference for Serotonin Transporter Interaction
4-(4-Methoxyphenyl)butan-2-amine demonstrates a marked preference for inhibiting serotonin reuptake (SERT) over dopamine reuptake (DAT) in rat brain synaptosomes. When compared to its effect on DAT, the compound's potency at SERT is approximately 9.4-fold greater, with an IC50 of 1,760 nM for SERT [1] versus an IC50 of 16,500 nM for DAT [2].
| Evidence Dimension | Inhibition of monoamine reuptake (IC50) |
|---|---|
| Target Compound Data | SERT IC50: 1,760 nM; DAT IC50: 16,500 nM |
| Comparator Or Baseline | Baseline: DAT IC50 of 16,500 nM |
| Quantified Difference | 9.4-fold selectivity for SERT over DAT |
| Conditions | Inhibition of [3H]5-HT uptake (SERT) and [3H]dopamine uptake (DAT) in rat brain synaptosomes. |
Why This Matters
This quantifiable selectivity profile makes 4-(4-methoxyphenyl)butan-2-amine a more precise tool for studies focused on serotonergic signaling, minimizing confounding dopaminergic effects that would be prominent with non-selective analogs like amphetamine.
- [1] BindingDB. (n.d.). BDBM50409936 CHEMBL182721. Retrieved from bindingdb.org View Source
- [2] BindingDB. (n.d.). BDBM50292446. Retrieved from bindingdb.org View Source
